![molecular formula C21H30ClN5O2 B15291792 Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro Buspirone is a derivative of Buspirone, an anxiolytic agent primarily used to treat anxiety disorders. Buspirone is known for its unique structure and pharmacological profile, which distinguishes it from other anxiolytic drugs like benzodiazepines and barbiturates . The addition of a chlorine atom to the Buspirone molecule results in 5-Chloro Buspirone, which may exhibit different pharmacological properties and applications.
準備方法
The synthesis of 5-Chloro Buspirone involves several steps, starting with the preparation of the Buspirone core structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
5-Chloro Buspirone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Chloro Buspirone may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
科学的研究の応用
5-Chloro Buspirone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: It is used to investigate the effects of chlorine substitution on the biological activity of Buspirone.
Medicine: It is studied for its potential therapeutic effects, particularly in treating anxiety and depression.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 5-Chloro Buspirone is similar to that of Buspirone. It acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin activity in the brain . This interaction helps restore the balance of serotonin, reducing anxiety and promoting a sense of calm . The molecular targets and pathways involved include the serotonergic system and the hypothalamic-pituitary-adrenal axis.
類似化合物との比較
5-Chloro Buspirone can be compared with other similar compounds, such as:
Buspirone: The parent compound, known for its anxiolytic effects.
Xanax (Alprazolam): A benzodiazepine used to treat anxiety and panic disorders.
Clonazepam: Another benzodiazepine used for anxiety and seizure disorders.
The uniqueness of 5-Chloro Buspirone lies in its chlorine substitution, which may alter its pharmacological properties and therapeutic potential compared to its parent compound and other anxiolytics.
特性
分子式 |
C21H30ClN5O2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
8-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H30ClN5O2/c22-17-15-23-20(24-16-17)26-11-9-25(10-12-26)7-3-4-8-27-18(28)13-21(14-19(27)29)5-1-2-6-21/h15-16H,1-14H2 |
InChIキー |
IPKKCBWQMPTCKP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


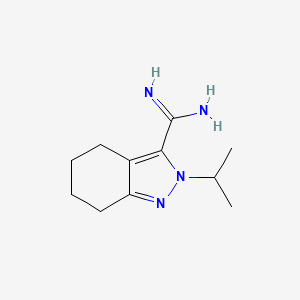

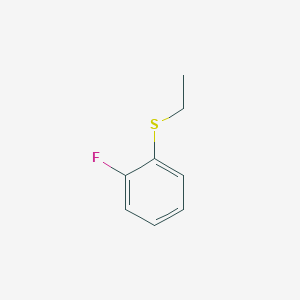
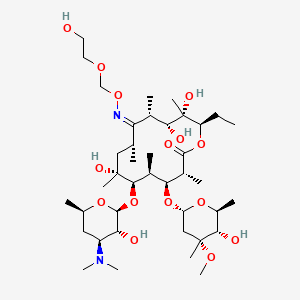
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)

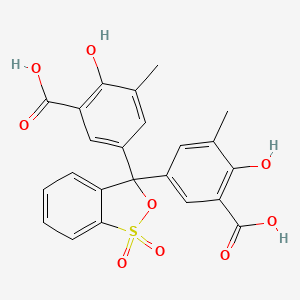
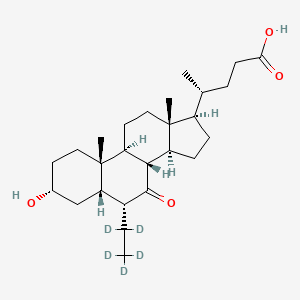
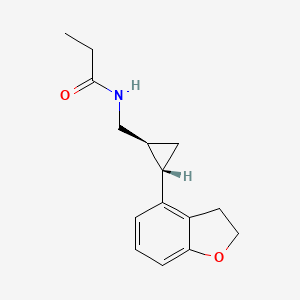

![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)

![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
